(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
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Overview
Description
(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound features a conjugated system with both amide and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-nitroaniline and diethylamine.
Step 1 Formation of Diethylamino Carbonyl Intermediate:
Step 2 Reduction of Nitro Group:
Step 3 Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Fluorescent Probes: Modified derivatives are used as fluorescent probes in cellular imaging.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Diagnostics: Used in the development of diagnostic assays.
Industry
Polymer Chemistry: Intermediate in the production of specialty polymers.
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The diethylamino carbonyl group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The conjugated system allows for electron delocalization, which can affect the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid: Similar structure but with dimethylamino group.
(E)-4-{4-[(Diethylamino)carbonyl]phenyl}-4-oxo-2-butenoic acid: Similar but with a phenyl group instead of an anilino group.
Uniqueness
(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its diethylamino group provides steric hindrance and electronic effects that differentiate it from similar compounds, making it particularly useful in certain catalytic and biological applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(E)-4-[4-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-17(4-2)15(21)11-5-7-12(8-6-11)16-13(18)9-10-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGCCSJGVXGWQH-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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